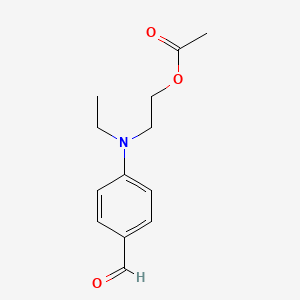
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)-
概述
描述
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is an organic compound with the molecular formula C15H19NO5. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a bis(2-acetyloxyethyl)amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- typically involves the reaction of benzaldehyde with 2-(acetyloxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
科学研究应用
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of functional materials and specialty chemicals
作用机制
The mechanism of action of benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzaldehyde, 4-ethyl-: A similar compound with an ethyl group instead of the bis(2-acetyloxyethyl)amino group.
Benzaldehyde, 4-[[2-(hydroxy)ethyl]ethylamino]-: A derivative with a hydroxy group instead of the acetyloxy group
Uniqueness
benzaldehyde,4-((2-(acetyloxy)ethyl)ethylamino)- is unique due to its bis(2-acetyloxyethyl)amino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and functional materials .
属性
CAS 编号 |
100609-71-0 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC 名称 |
2-(N-ethyl-4-formylanilino)ethyl acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(8-9-17-11(2)16)13-6-4-12(10-15)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI 键 |
VDFFGPXYYUJXAF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














